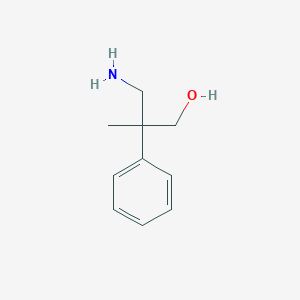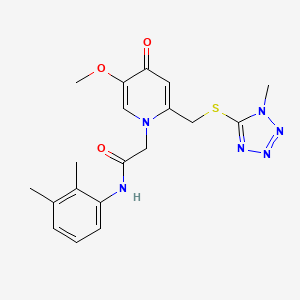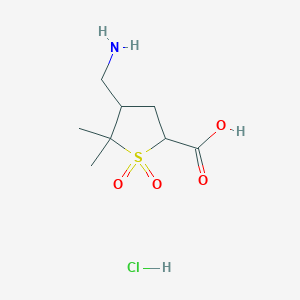
2-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a carboxylic acid group attached to the isoquinoline ring, as well as fluorobenzyl and methoxyphenyl substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the isoquinoline core, followed by the introduction of the various substituents. The fluorobenzyl and methoxyphenyl groups could potentially be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The fluorobenzyl and methoxyphenyl groups would be attached to this core structure .Chemical Reactions Analysis
As an aromatic compound, this molecule could participate in various types of reactions characteristic of aromatic systems, such as electrophilic aromatic substitution. The presence of the carboxylic acid group could also allow for reactions such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the carboxylic acid group could result in acidic properties, while the fluorobenzyl and methoxyphenyl groups could influence its lipophilicity .科学的研究の応用
Chemical Synthesis and Derivative Formation
The compound is prominently featured in chemical synthesis, serving as a core structure or derivative in various research contexts. For example, studies have highlighted the synthesis and exploration of tetrahydroisoquinoline derivatives, demonstrating the compound's utility as a chemical backbone. Derivatives like brominated 1,2,3,4-tetrahydroisoquinolines have been synthesized for further chemical analysis (Ma et al., 2007). Similarly, the chemical has been used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures, emphasizing its role in creating complex organic molecules (Nery et al., 2003).
Biomedical Research and Analysis
This compound and its derivatives have found applications in biomedical research. Notably, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for antimycobacterial activities, indicating their potential in medical research and drug development (Senthilkumar et al., 2008). The compound's derivatives have also been studied for their strong fluorescence in a wide pH range of aqueous media, suggesting uses in biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Advanced Materials and Catalysis
The compound's derivatives have been utilized in the synthesis of complex materials and catalysts. For instance, Cd(II) complexes generated from 2-phenylquinoline derivatives have been synthesized and characterized, with studies examining their fluorescent behavior and antibacterial activities (Lei et al., 2014). Additionally, the compound has been involved in the synthesis of fluorinated derivatives of quinolinecarboxylic acids, showcasing its role in the creation of novel materials (Nosova et al., 2002).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c1-30-18-12-8-16(9-13-18)22-21(24(28)29)19-4-2-3-5-20(19)23(27)26(22)14-15-6-10-17(25)11-7-15/h2-13,21-22H,14H2,1H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLVJBPGOYRQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

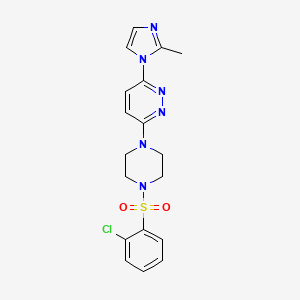
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2632349.png)
![1-[2-(4-chlorophenyl)ethyl]-5-methoxy-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2632350.png)
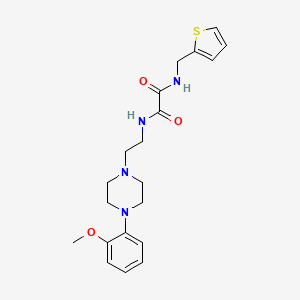
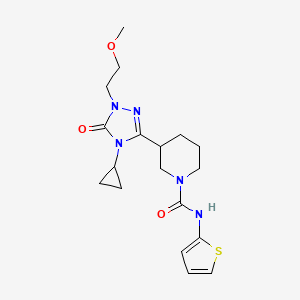
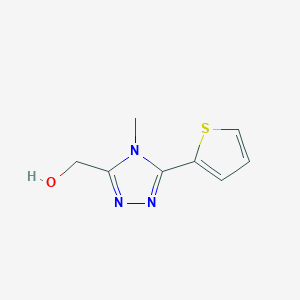
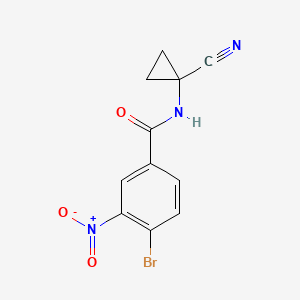

![N-(2-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2632358.png)
